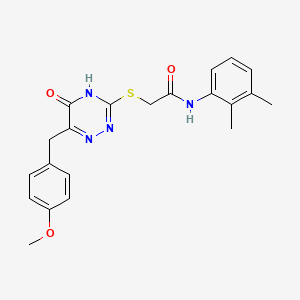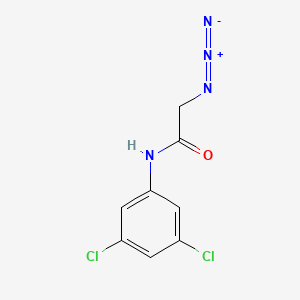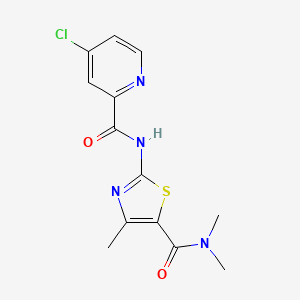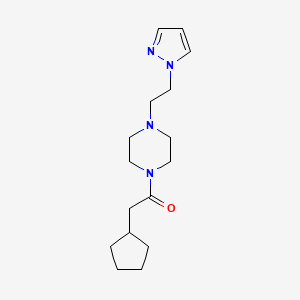![molecular formula C14H17N3O3S B2671275 tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate CAS No. 1797001-98-9](/img/structure/B2671275.png)
tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate is a synthetic organic compound, part of the carbamate family known for their diverse applications in medicinal chemistry and material sciences. This compound features a tert-butyl group, a 1,3,4-oxadiazole ring with a methylsulfanyl substituent, and a phenyl ring linked to the carbamate moiety, creating a complex but highly functional structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate typically involves several steps:
Formation of the 1,3,4-Oxadiazole Ring: : The oxadiazole ring is often synthesized from hydrazides and carboxylic acids through cyclization reactions.
Introduction of the Methylsulfanyl Group: : The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Attachment of the Phenyl Ring: : The phenyl ring can be attached via electrophilic aromatic substitution reactions.
Formation of the Carbamate Group: : The final step involves the reaction of the intermediate product with tert-butyl chloroformate under basic conditions to form the carbamate.
Industrial Production Methods
Industrial synthesis might optimize these methods through the use of catalysts, optimized reaction conditions, and scalable techniques such as continuous flow chemistry to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : Reduction can occur at the carbamate group, potentially yielding the corresponding amine.
Substitution: : The phenyl ring and 1,3,4-oxadiazole can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Often uses reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Can utilize hydrides like lithium aluminum hydride.
Substitution: : Involves reagents such as halogens for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amines and alcohols.
Substitution: : Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate is significant in several fields:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: : Explored as a candidate for drug development due to its structural similarity to known pharmacophores.
Industry: : Used in the synthesis of functional materials, such as polymers and resins.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, depending on its chemical structure. The 1,3,4-oxadiazole ring and the carbamate group are key structural motifs that can interact with biological molecules, influencing pathways like enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate: : Lacks the tert-butyl group, potentially altering its chemical reactivity and biological activity.
tert-butyl N-phenylcarbamate: : Lacks the 1,3,4-oxadiazole ring, making it less complex and possibly less bioactive.
tert-butyl N-{4-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate: : Features an ethylsulfanyl group instead of a methylsulfanyl group, which could affect its steric and electronic properties.
Uniqueness
The tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate stands out due to the combination of the tert-butyl group and the 1,3,4-oxadiazole ring with a methylsulfanyl substituent, which collectively impart unique chemical reactivity and potential biological activities.
Hope this gives you a thorough insight into this fascinating compound!
Propriétés
IUPAC Name |
tert-butyl N-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-14(2,3)20-12(18)15-10-7-5-9(6-8-10)11-16-17-13(19-11)21-4/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSKFHGFCVZQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
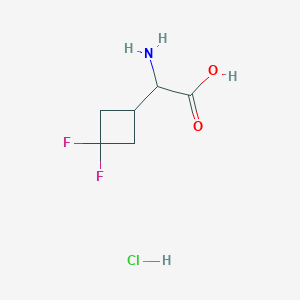
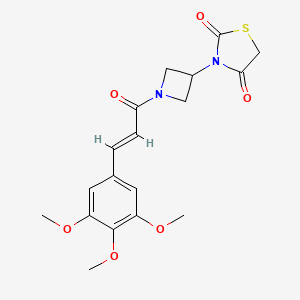
![5-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2671195.png)

![3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2671197.png)
![2-Chloro-1-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2671198.png)
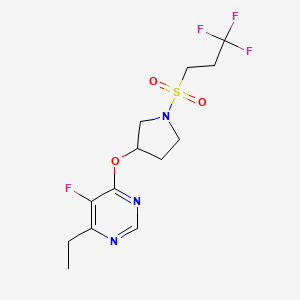
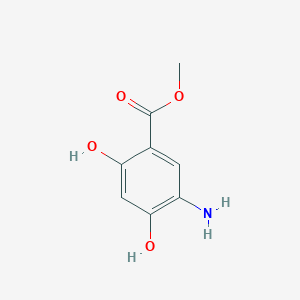
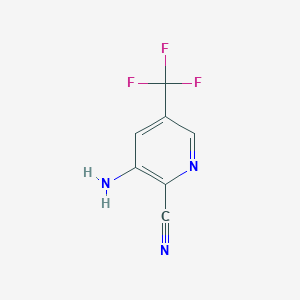
![ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2671207.png)
